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Abstract

Icanbelimod (formerly CBP-307) is a novel, orally administered, selective sphingosine-1-
phosphate receptor 1 (S1P1) modulator developed by Connect Biopharma. Discovered through
their proprietary Immune Modulation Technology Platform, icanbelimod has demonstrated
potent and selective S1P1 agonism, leading to the sequestration of lymphocytes within lymph
nodes and a subsequent reduction in circulating lymphocytes. This mechanism of action holds
significant therapeutic potential for various T-cell-driven inflammatory diseases. This technical
guide provides a comprehensive overview of the discovery, preclinical development, and
clinical evaluation of icanbelimod, with a focus on its pharmacological properties, experimental
methodologies, and clinical trial findings in healthy volunteers and patients with ulcerative
colitis.

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs
that have shown significant efficacy in the treatment of autoimmune diseases.[1] The first-in-
class S1P receptor modulator, fingolimod, gained regulatory approval for multiple sclerosis,
validating the therapeutic potential of this target.[1] However, non-selective S1P receptor
modulators can be associated with side effects such as bradycardia, which are linked to activity
at S1P3 receptors.[2] This has driven the development of next-generation, selective S1P1
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receptor modulators with improved safety profiles. Icanbelimod was designed to be a highly
potent and selective S1P1 agonist with the aim of providing a favorable risk-benefit profile.[2]

Discovery and Preclinical Development

Icanbelimod was discovered by Connect Biopharma utilizing their proprietary Immune
Modulation Technology Platform.[3] This platform is a high-throughput screening system based
on the biology of T-cell function, designed to rapidly identify molecules that target clinically
validated disease pathways. While specific details of the screening cascade for icanbelimod
are not publicly disclosed, the general approach for identifying selective S1P1 modulators
involves screening compound libraries in cell-based assays expressing human S1P receptors
to identify potent S1P1 agonists with minimal activity at other S1P receptor subtypes,
particularly S1P3.

Preclinical Pharmacology

Preclinical studies in animal models were conducted to establish the pharmacokinetics,
pharmacodynamics, and safety profile of icanbelimod.

Pharmacodynamics: In vivo studies in rats demonstrated a dose-dependent reduction in
peripheral blood lymphocyte counts of over 50%. Notably, icanbelimod exhibited a short
elimination half-life of 5.3 hours in rats, suggesting a rapid recovery of lymphocyte counts upon
discontinuation of the drug.

Toxicology: Repeat-dose toxicology studies in rats and dogs established the no-observed-
adverse-effect level (NOAEL) at 1 mg/kg in both species. The minimal efficacious dose for
lymphocyte reduction in rats was 0.01 mg/kg.

Chemistry, Manufacturing, and Controls (CMC)

Icanbelimod, with the chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1, 2, 4-oxadiazol-3-yl)
benzyl)azetidine-3-carboxylic acid hemihydrate, is an orally administered small molecule.
Detailed information regarding the manufacturing process, quality control, and formulation is
proprietary to the manufacturer.

Mechanism of Action: S1P1 Receptor Modulation
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Icanbelimod is a selective agonist of the S1P1 receptor, a G-protein coupled receptor (GPCR).
The binding of icanbelimod to S1P1 on lymphocytes induces receptor internalization. This
process renders the lymphocytes unresponsive to the endogenous S1P gradient that is
necessary for their egress from secondary lymphoid organs. By trapping lymphocytes in the
lymph nodes, icanbelimod reduces the number of circulating lymphocytes, thereby limiting
their infiltration into inflamed tissues.

The downstream signaling of S1P1 activation by icanbelimod involves the Gai subunit of the
G-protein complex. This signaling, in conjunction with -arrestin recruitment, is crucial for the
efficient internalization of the S1P1 receptor and the subsequent reduction in circulating
lymphocytes.
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Figure 1: Icanbelimod Signaling Pathway.

Clinical Development

Icanbelimod has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety,
tolerability, pharmacokinetics, and efficacy.

Phase 1 Clinical Trial (NCT02280434)

A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in
healthy male volunteers in Australia. The study assessed single ascending doses (SAD) and
multiple ascending doses (MAD) of icanbelimod.
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» Study Design: The trial consisted of a SAD phase with four cohorts (0.1 mg, 0.25 mg, 0.5
mg, and 2.5 mg) and a MAD phase with two cohorts (0.15 mg and 0.25 mg) administered
once daily for 28 days.

o Pharmacokinetic (PK) Analysis: Plasma concentrations of icanbelimod were measured at
various time points to determine key PK parameters including Cmax, Tmax, AUC, and half-
life.

e Pharmacodynamic (PD) Analysis: Absolute lymphocyte counts were measured to assess the
biological activity of icanbelimod.

o Safety Assessments: Safety was monitored through the recording of adverse events (AES),
vital signs, electrocardiograms (ECGSs), and clinical laboratory tests.
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Figure 2: Phase 1 Clinical Trial Workflow.
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Pharmacokinetics: lcanbelimod was rapidly absorbed with a time to maximum concentration
(Tmax) of 4-7 hours. Exposure (Cmax and AUC) increased in a dose-dependent manner. The
mean terminal half-life was approximately 25.2 hours.

Table 1: Pharmacokinetic Parameters of Icanbelimod in Healthy Volunteers (Single Dose)

AUC

Dose Cmax (ng/mL) Tmax (hr) t1/2 (hr)
(ng*hr/imL)

0.1 mg 1.2+04 73122 349+10.1 252+5.9

0.25 mg 3.1+£0.8 6.0+£1.8 98.7 £ 23.5 25.2+5.9

0.5mg 6.5+1.7 5013 2111 +55.4 252+5.9

2.5mg 28979 5315 899.7 + 245.6 252+59

Pharmacodynamics: Icanbelimod induced a rapid, dose-dependent reduction in circulating
lymphocyte counts.

Table 2: Mean Maximal Lymphocyte Reduction from Baseline (Single Dose)

Dose Maximal Lymphocyte Reduction
0.1 mg 11%
0.25mg 40%
0.5mg 71%
2.5mg 7%

In the MAD cohorts, lymphocyte counts reached a steady state by day 14, with reductions of
49% for the 0.15 mg dose and 75% for the 0.25 mg dose. Lymphocyte counts returned to
baseline within one week of treatment discontinuation.

Safety: Icanbelimod was generally well-tolerated at doses up to 0.5 mg. The most common
treatment-emergent adverse events (TEAES) were headache and dizziness. Transient
bradycardia was observed, particularly at the 2.5 mg dose.
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Phase 2 Clinical Trial in Ulcerative Colitis (CN002)

A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was conducted to
evaluate the efficacy and safety of icanbelimod in adult patients with moderate-to-severe
ulcerative colitis.

o Study Design: The trial included a 12-week induction period followed by a 36-week
maintenance period. A total of 145 patients were randomized to receive icanbelimod (0.1
mg or 0.2 mg) or placebo once daily.

» Efficacy Endpoints: The primary endpoint was the change from baseline in the adapted Mayo
score at week 12. Key secondary endpoints included clinical remission and clinical response.

o Endoscopic Assessment: Endoscopic improvement was assessed using the Mayo
endoscopic subscore.

o Safety Monitoring: Safety was assessed through the monitoring of AEs, laboratory
parameters, and vital signs.

Efficacy: At week 12, the 0.2 mg dose of icanbelimod showed a statistically significant
improvement in clinical remission and clinical response compared to placebo. During the 36-
week maintenance period, 80% of patients who achieved clinical remission at week 12
maintained it through week 48.

Table 3: Key Efficacy Outcomes in the Phase 2 Ulcerative Colitis Trial (Week 48)

Outcome Icanbelimod 0.2 mg

Maintained Clinical Remission 80%

Achieved Clinical Remission (from clinical
57%
response at week 12)

Completed Maintenance Period 86%

Safety: Icanbelimod was well-tolerated over the 48-week study period. The frequency of
TEAESs was similar between the icanbelimod and placebo groups, with most being mild to
moderate in severity. No new safety signals were identified.
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Conclusion

Icanbelimod is a potent and selective S1P1 receptor modulator with a well-defined mechanism
of action that leads to a reversible reduction in circulating lymphocytes. Preclinical and clinical
data have demonstrated its potential as a therapeutic agent for T-cell-mediated inflammatory
diseases. The Phase 1 trial established a favorable pharmacokinetic and pharmacodynamic
profile, while the Phase 2 trial in ulcerative colitis provided evidence of clinical efficacy and a
good safety profile. Further clinical development, including registrational trials, is anticipated to
further delineate the therapeutic role of icanbelimod in the management of ulcerative colitis
and potentially other autoimmune disorders. Connect Biopharma is actively seeking strategic
partnerships to advance the development of icanbelimod.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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